molecular formula C10H8O B091387 Naphthalene 1,2-oxide CAS No. 17180-88-0

Naphthalene 1,2-oxide

Cat. No.: B091387
CAS No.: 17180-88-0
M. Wt: 144.17 g/mol
InChI Key: XQIJIALOJPIKGX-UHFFFAOYSA-N
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Description

Naphthalene 1,2-oxide is an organic compound with the molecular formula C10H8O. It is an epoxide derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its role as an intermediate in the metabolic oxidation of naphthalene, a process that occurs in various biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene 1,2-oxide can be synthesized through the oxidation of naphthalene. One common method involves the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as vanadium oxide (V2O5). The reaction typically occurs in a liquid phase under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic oxidation processes. For instance, mesoporous catalysts like vanadium-aluminum oxide (V-Al2O3) have been employed to achieve high conversion rates and selectivity towards the desired product. These catalysts are synthesized through methods such as evaporation-induced self-assembly (EISA) and are used in liquid-phase oxidation reactions .

Chemical Reactions Analysis

Types of Reactions: Naphthalene 1,2-oxide undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form compounds such as 1,2-naphthoquinone.

    Reduction: Reduction reactions can convert it back to naphthalene or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen (O2) in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

Naphthalene 1,2-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a model compound for studying epoxide chemistry.

    Biology: It serves as a probe to study the metabolic pathways of naphthalene in biological systems.

    Medicine: Research on its metabolites helps in understanding the toxicological effects of naphthalene exposure.

    Industry: It is used in the production of dyes, resins, and other industrial chemicals

Mechanism of Action

Naphthalene 1,2-oxide exerts its effects primarily through its reactivity as an epoxide. It can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of adducts. This reactivity is facilitated by enzymes such as cytochrome P450 monooxygenases, which catalyze the oxidation of naphthalene to this compound. The compound can then undergo further metabolic transformations, including hydrolysis to form dihydrodiols or rearrangement to form quinones .

Comparison with Similar Compounds

    Naphthalene 1,4-oxide: Another epoxide derivative of naphthalene, differing in the position of the epoxide ring.

    1,2-Naphthoquinone: An oxidation product of naphthalene 1,2-oxide.

    1,2-Dihydroxynaphthalene: A dihydrodiol formed from the hydrolysis of this compound.

Uniqueness: this compound is unique due to its specific position of the epoxide ring, which influences its reactivity and the types of reactions it undergoes. Its role as an intermediate in the metabolic oxidation of naphthalene also distinguishes it from other similar compounds .

Properties

IUPAC Name

1a,7b-dihydronaphtho[1,2-b]oxirene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIJIALOJPIKGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(O3)C=CC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864742
Record name 1a,7b-Dihydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Naphthalene epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

17180-88-0
Record name 1a,7b-Dihydronaphth[1,2-b]oxirene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17180-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphth(1,2-b)oxirene, 1a,7b-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1a,7b-Dihydronaphtho[1,2-b]oxirene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Naphthalene epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

42 - 46 °C
Record name Naphthalene epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006215
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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